molecular formula C14H24ClN B1471503 1-(4-Ethylphenyl)-3,3-dimethylbutan-1-amine hydrochloride CAS No. 2097975-93-2

1-(4-Ethylphenyl)-3,3-dimethylbutan-1-amine hydrochloride

Cat. No.: B1471503
CAS No.: 2097975-93-2
M. Wt: 241.8 g/mol
InChI Key: PDFAAZBVORFCDM-UHFFFAOYSA-N
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Description

1-(4-Ethylphenyl)-3,3-dimethylbutan-1-amine hydrochloride is a chemical compound with a unique structure that includes an ethylphenyl group and a dimethylbutanamine moiety

Preparation Methods

The synthesis of 1-(4-Ethylphenyl)-3,3-dimethylbutan-1-amine hydrochloride typically involves several steps. One common synthetic route starts with the alkylation of 4-ethylbenzene to introduce the dimethylbutanamine group. This is followed by the formation of the hydrochloride salt through a reaction with hydrochloric acid. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperatures and the use of specific catalysts.

Chemical Reactions Analysis

1-(4-Ethylphenyl)-3,3-dimethylbutan-1-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

1-(4-Ethylphenyl)-3,3-dimethylbutan-1-amine hydrochloride has several scientific research applications:

    Chemistry: It can be used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound may be studied for its potential biological activity, including interactions with enzymes or receptors.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or its effects on biological systems.

    Industry: It can be used in the development of new materials or as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 1-(4-Ethylphenyl)-3,3-dimethylbutan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The pathways involved in these interactions can include signal transduction mechanisms, enzyme inhibition, or receptor activation.

Comparison with Similar Compounds

1-(4-Ethylphenyl)-3,3-dimethylbutan-1-amine hydrochloride can be compared with other similar compounds, such as:

  • 1-(4-Methylphenyl)-3,3-dimethylbutan-1-amine hydrochloride
  • 1-(4-Chlorophenyl)-3,3-dimethylbutan-1-amine hydrochloride

These compounds share similar structural features but differ in the substituents on the phenyl ring. The unique properties of this compound, such as its specific interactions with molecular targets, distinguish it from these related compounds.

Properties

IUPAC Name

1-(4-ethylphenyl)-3,3-dimethylbutan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N.ClH/c1-5-11-6-8-12(9-7-11)13(15)10-14(2,3)4;/h6-9,13H,5,10,15H2,1-4H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDFAAZBVORFCDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(CC(C)(C)C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.80 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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